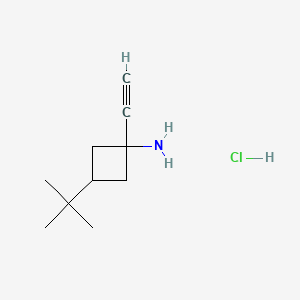
3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C10H18ClN. This compound is characterized by the presence of a cyclobutane ring substituted with a tert-butyl group and an ethynyl group, along with an amine group that forms a hydrochloride salt. The compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.
Vorbereitungsmethoden
The synthesis of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride involves several steps, including the formation of the cyclobutane ring and the introduction of the tert-butyl and ethynyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclobutane Ring Formation: This can be achieved through cycloaddition reactions or ring-closing metathesis.
Introduction of Tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a base.
Ethynyl Group Addition: This can be done through Sonogashira coupling or other alkynylation reactions.
Amine Group Introduction: The amine group can be introduced through nucleophilic substitution or reductive amination.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Analyse Chemischer Reaktionen
3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-tert-butyl-1-ethynylcyclobutan-1-amine: This compound lacks the hydrochloride salt form and may have different solubility and stability properties.
1-ethynylcyclobutan-1-amine: This compound lacks the tert-butyl group, which can affect its steric and electronic properties.
3-tert-butylcyclobutan-1-amine: This compound lacks the ethynyl group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C10H18ClN |
|---|---|
Molekulargewicht |
187.71 g/mol |
IUPAC-Name |
3-tert-butyl-1-ethynylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-5-10(11)6-8(7-10)9(2,3)4;/h1,8H,6-7,11H2,2-4H3;1H |
InChI-Schlüssel |
HWFLPUOLUGJTQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC(C1)(C#C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B13483674.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)butylamino]isoindoline-1,3-dione](/img/structure/B13483675.png)
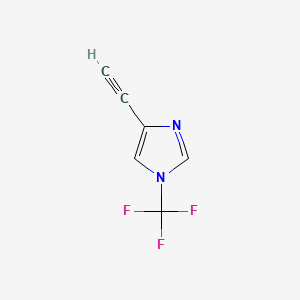
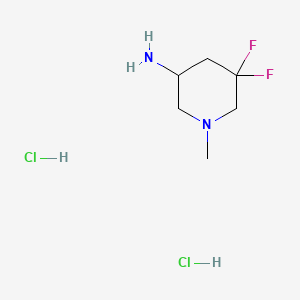
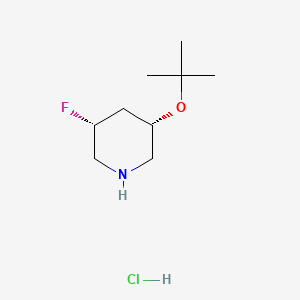
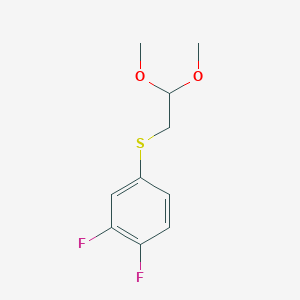

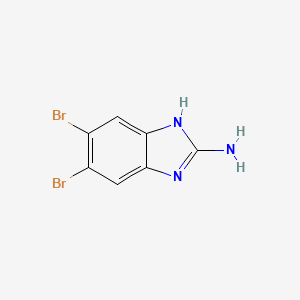

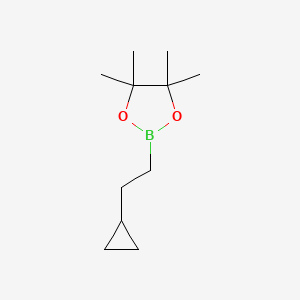
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
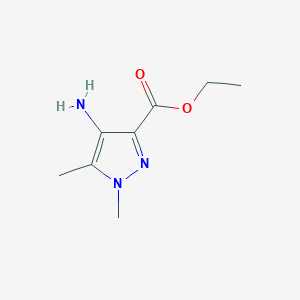
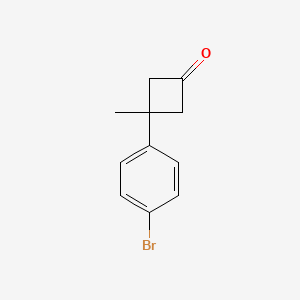
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
